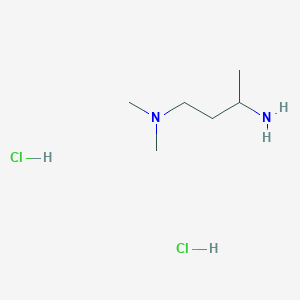
N-(3-aminobutyl)-N,N-dimethylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-AMINOBUTYL)DIMETHYLAMINE DIHYDROCHLORIDE typically involves the reaction of (3-aminobutyl)dimethylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for (3-AMINOBUTYL)DIMETHYLAMINE DIHYDROCHLORIDE involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(3-AMINOBUTYL)DIMETHYLAMINE DIHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amine derivatives, while reduction can produce reduced amine forms .
Scientific Research Applications
(3-AMINOBUTYL)DIMETHYLAMINE DIHYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biochemical assays and studies involving amine interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (3-AMINOBUTYL)DIMETHYLAMINE DIHYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to amine receptors and enzymes, influencing various biochemical pathways. These interactions can lead to changes in cellular functions and processes .
Comparison with Similar Compounds
Similar Compounds
- (3-Aminomethyl)benzyl]dimethylamine dihydrochloride
- (4-Amino-2-chlorophenyl)dimethylamine dihydrochloride
- (2-Amino-2-methylpropyl)dimethylamine dihydrochloride
Uniqueness
(3-AMINOBUTYL)DIMETHYLAMINE DIHYDROCHLORIDE is unique due to its specific structure and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research .
Properties
Molecular Formula |
C6H18Cl2N2 |
|---|---|
Molecular Weight |
189.12 g/mol |
IUPAC Name |
1-N,1-N-dimethylbutane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C6H16N2.2ClH/c1-6(7)4-5-8(2)3;;/h6H,4-5,7H2,1-3H3;2*1H |
InChI Key |
JKSSNMFOZCQGAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN(C)C)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Ethylbenzyl)amino]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B11733063.png)
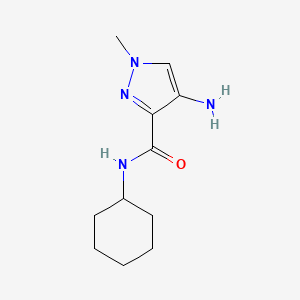
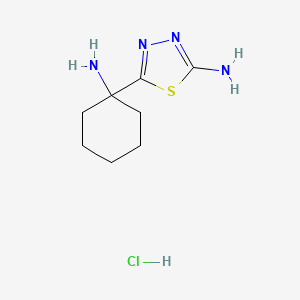
![4-{[Methyl(2-methylpropyl)amino]methyl}benzoic acid](/img/structure/B11733075.png)
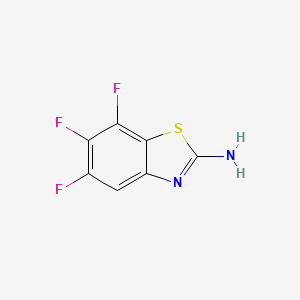
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11733083.png)
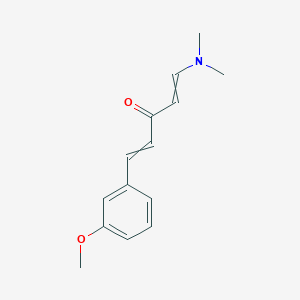
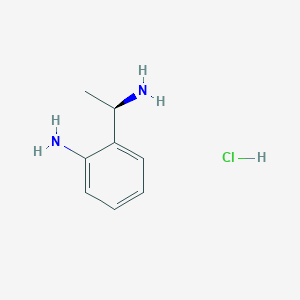

![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733109.png)
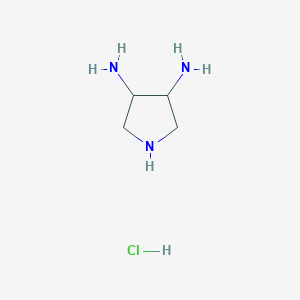
![N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733114.png)
![hexyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11733128.png)
![3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733129.png)
